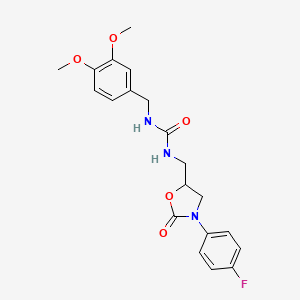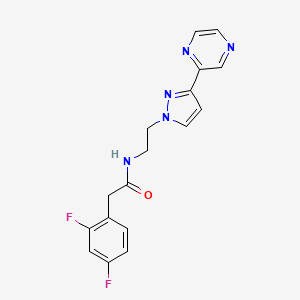
1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the area of cancer treatment.
Scientific Research Applications
Role in Feeding and Arousal Modulation
- Orexin Receptors and Binge Eating : Orexin receptors, which modulate feeding, arousal, stress, and drug abuse, were studied with compounds like SB-649868, an antagonist with structural similarities to the queried chemical. This research indicates a major role for Orexin-1 receptor mechanisms in binge eating, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).
Cancer Research
- FLT3 Inhibitors in Overcoming Drug-Resistant Mutations : Derivatives of the mentioned chemical structure have been identified as potent FLT3 inhibitors, capable of overcoming drug-resistant mutations in cancer therapy. This is particularly significant in the context of FLT3-ITD mutations, which are common in acute myeloid leukemia (Zhang et al., 2020).
Photodynamic Therapy
- Zinc Phthalocyanine Substituted with Schiff Base : A study on zinc phthalocyanine substituted with Schiff base derivatives, which include structural elements similar to the queried compound, showed potential for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yields, important for Type II photodynamic therapy mechanisms in cancer treatment (Pişkin et al., 2020).
Neurological Disorders
- Anti-Alzheimer's Agents : N-benzylated derivatives structurally related to the queried compound have been synthesized and evaluated for anti-Alzheimer's activity. The synthesis was inspired by the structure of donepezil, a leading Alzheimer's treatment, suggesting that modifications to this chemical framework could yield potent new therapies (Gupta et al., 2020).
Anti-HIV Activity
- Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Derivatives with structural similarities to the queried compound have shown efficacy as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds, particularly those with dimethylbenzyl substitutions, have demonstrated significant activity against HIV-1, offering a potential avenue for new HIV treatments (Sakakibara et al., 2015).
Antimicrobial and Antiparasitic Applications
- Synthesis and Antimicrobial Evaluation : Compounds structurally related to the queried chemical have been synthesized and evaluated for antimicrobial activity. Their structure-activity relationship and docking studies provide insights into their potential as antimicrobial agents (Spoorthy et al., 2021).
- Anthelmintic Agents : Certain urea derivatives, sharing core structural elements with the queried compound, have demonstrated anthelmintic activity. This suggests potential applications in treating parasitic worm infections (Sarkar et al., 2013).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5/c1-27-17-8-3-13(9-18(17)28-2)10-22-19(25)23-11-16-12-24(20(26)29-16)15-6-4-14(21)5-7-15/h3-9,16H,10-12H2,1-2H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYLHGOCWFFGPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2369630.png)
![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)
![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)
![(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B2369637.png)


![4-[(Azetidin-1-yl)methyl]oxan-4-ol](/img/structure/B2369644.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2369645.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2369648.png)

![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2369651.png)
![tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate](/img/structure/B2369652.png)
